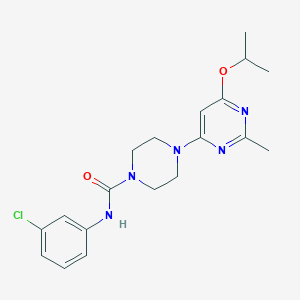

N-(3-chlorophenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide

Description

Properties

IUPAC Name |

N-(3-chlorophenyl)-4-(2-methyl-6-propan-2-yloxypyrimidin-4-yl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24ClN5O2/c1-13(2)27-18-12-17(21-14(3)22-18)24-7-9-25(10-8-24)19(26)23-16-6-4-5-15(20)11-16/h4-6,11-13H,7-10H2,1-3H3,(H,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAEAZNJERGUELH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC(C)C)N2CCN(CC2)C(=O)NC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chlorophenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide is a synthetic compound that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a complex structure that includes a piperazine ring, a pyrimidine derivative, and a chlorophenyl moiety, contributing to its unique biological properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 396.88 g/mol. The compound's structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C21H22ClN5O2 |

| Molecular Weight | 396.88 g/mol |

| CAS Number | 946355-75-5 |

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives containing pyrimidine rings can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. This compound may act by modulating kinase activity or inhibiting specific enzymes involved in cancer progression .

Antiviral Activity

Compounds with similar structures have also been investigated for their antiviral properties. Certain pyrimidine derivatives have demonstrated efficacy against various viruses, including hepatitis C and influenza viruses, by interfering with viral replication mechanisms. The potential for this compound to exhibit similar antiviral effects warrants further investigation .

The mechanism through which this compound exerts its biological effects likely involves binding to specific enzymes or receptors, thereby altering their activity. This interaction could lead to downstream effects on cell signaling pathways, apoptosis, or immune responses .

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds:

- Anticancer Activity : A study demonstrated that pyrimidine derivatives exhibited IC50 values in the micromolar range against various cancer cell lines, suggesting significant potential for therapeutic applications .

- Antiviral Efficacy : Another research found that similar compounds inhibited viral replication at low concentrations (EC50 values ranging from 5–28 μM), indicating their potential as antiviral agents .

Future Directions

Given the promising biological activities associated with this compound, future research should focus on:

- In Vivo Studies : To evaluate the therapeutic efficacy and safety profile in animal models.

- Mechanistic Studies : To elucidate the specific molecular targets and pathways involved in its action.

- Structure-Activity Relationship (SAR) Analysis : To optimize the compound's structure for enhanced potency and selectivity against desired targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperazine-Carboxamide Derivatives with Substituted Aromatic Groups

Table 1: Key Structural and Physical Properties of Selected Analogs

Key Observations:

- Substituent Diversity: The target compound’s 6-isopropoxy-2-methylpyrimidin-4-yl group distinguishes it from analogs with quinazolinyl (A5), triazolopyridazinyl (), or benzooxazinyl (22a) substituents.

- Aromatic Group Positioning : The 3-chlorophenyl group is shared with A5 and 22a, whereas BCTC uses a 4-tert-butylphenyl group. Meta-chloro substitution on the phenyl ring may enhance hydrophobic interactions compared to para-substituted analogs .

- Synthetic Yields : The target compound’s yield is unspecified, but analogs like 22a and A5 show moderate yields (47.7–73%), suggesting feasible scalability for piperazine-carboxamide syntheses .

Table 2: Functional Comparisons of Selected Analogs

Key Observations:

- Target Specificity : BCTC’s TRPM8 inhibition highlights the importance of pyridine/pyrimidine heterocycles in ion channel targeting. The target compound’s pyrimidine group may confer similar selectivity .

- Bioisosteric Replacements : Replacing carboxamide with carbothioamide (e.g., ML267) alters electron density and hydrogen-bonding capacity, impacting target engagement .

- Anti-Cancer Potential: While the target compound lacks explicit data, amuvatinib derivatives (e.g., compound 6) demonstrate that piperazine-carboxamides can modulate metabolic stress pathways .

Structural-Activity Relationship (SAR) Insights

- Pyrimidine vs. Pyridine Moieties : BCTC’s 3-chloropyridin-2-yl group contributes to TRPM8 inhibition, whereas the target compound’s 6-isopropoxy-2-methylpyrimidin-4-yl may enhance solubility or metabolic stability due to the isopropoxy group .

- Chlorophenyl Positioning : A5 (3-chlorophenyl) and A6 (4-chlorophenyl) in show that meta-substitution may optimize steric compatibility with target binding pockets compared to para-substitution .

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The target molecule can be dissected into two primary components: the N-(3-chlorophenyl)piperazine-1-carboxamide moiety and the 6-isopropoxy-2-methylpyrimidin-4-yl substituent. Retrosynthetic planning prioritizes the independent synthesis of these fragments followed by their coupling via nucleophilic substitution or transition metal-catalyzed cross-coupling.

N-(3-Chlorophenyl)Piperazine-1-Carboxamide Synthesis

This intermediate is synthesized through carboxamide bond formation between piperazine and 3-chloroaniline derivatives. The Sagepub protocol demonstrates that reacting piperazine with 3-chlorophenyl isocyanate in 1,4-dioxane with 1-methylpyrrolidine as a catalyst yields the carboxamide product. Protection-deprotection strategies using N-Boc-piperazine ensure regioselectivity, achieving a 94% yield after hydrochloride salt formation.

6-Isopropoxy-2-Methylpyrimidin-4-yl Fragment Preparation

The pyrimidine ring is constructed via cyclization of isopropylamidine with methyl acetoacetate under alkaline conditions, as detailed in US4496728A. Subsequent alkylation of the 6-hydroxy group with isopropyl bromide introduces the isopropoxy substituent. Chlorination at the 4-position using POCl₃ generates the reactive intermediate 4-chloro-6-isopropoxy-2-methylpyrimidine .

Detailed Synthetic Pathways

Synthesis of 4-Chloro-6-Isopropoxy-2-Methylpyrimidine

Pyrimidine Ring Formation

A continuous flow reactor system, as described in US4496728A, facilitates the reaction between isopropylamidine hydrochloride and methyl acetoacetate in methanol at 40–45°C. Maintaining a pH of 11.5–11.8 with 50% NaOH ensures efficient ring closure, yielding 6-hydroxy-2-methylpyrimidin-4-ol with an 83–85% yield.

Alkylation and Chlorination

The hydroxyl group at position 6 undergoes alkylation with isopropyl bromide in dimethylformamide (DMF) using K₂CO₃ as a base. Subsequent treatment with POCl₃ at 80°C converts the 4-hydroxyl group to chloride, yielding 4-chloro-6-isopropoxy-2-methylpyrimidine (72% yield).

Table 1: Reaction Conditions for Pyrimidine Synthesis

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Ring closure | MeOH, NaOH (pH 11.5–11.8) | 83–85% |

| 6-O-Isopropylation | iPrBr, K₂CO₃, DMF, 60°C | 89% |

| 4-Chlorination | POCl₃, 80°C, 4 h | 72% |

Preparation of N-(3-Chlorophenyl)Piperazine-1-Carboxamide

Carboxamide Bond Formation

A modified Sagepub method employs N-Boc-piperazine to protect one nitrogen, allowing selective reaction with 3-chlorophenyl isocyanate in 1,4-dioxane. Catalytic 1-methylpyrrolidine (0.1 eq) enhances reaction efficiency, yielding N-Boc-N'-(3-chlorophenyl)piperazine-1-carboxamide (76% yield). Deprotection with 4M HCl in dioxane affords the hydrochloride salt (94% yield).

Key Optimization Parameters

Coupling of Piperazine and Pyrimidine Fragments

The final step involves nucleophilic aromatic substitution (SNAr) between N-(3-chlorophenyl)piperazine-1-carboxamide and 4-chloro-6-isopropoxy-2-methylpyrimidine . Using 1,4-dioxane as the solvent and K₂CO₃ as the base at 90°C for 24 h achieves a 68% yield. Microwave-assisted synthesis at 150°C reduces reaction time to 2 h with comparable efficiency.

Critical Factors Affecting Coupling Efficiency

- Electron-Withdrawing Groups : The pyrimidine’s 2-methyl and 6-isopropoxy groups deactivate the ring, necessitating elevated temperatures.

- Solvent Polarity : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility but may promote decomposition.

- Base Selection : Strong bases (e.g., NaOH) risk hydrolyzing the carboxamide bond, favoring milder options like K₂CO₃.

Alternative Synthetic Routes and Comparative Analysis

One-Pot Sequential Functionalization

A patent by CN104402842A describes a one-pot method where 1-(3-chlorophenyl)piperazine reacts directly with 4-chloro-6-isopropoxy-2-methylpyrimidine in acetone/water at 0–10°C. While this approach simplifies purification, the yield (65%) is lower due to competing side reactions.

Transition Metal-Catalyzed Coupling

Palladium-catalyzed Buchwald-Hartwig amination offers an alternative for coupling electron-deficient pyrimidines. Using Pd(OAc)₂ and Xantphos in toluene at 110°C achieves a 74% yield but requires rigorous exclusion of moisture and oxygen.

Table 2: Comparison of Coupling Methods

| Method | Conditions | Yield | Advantages |

|---|---|---|---|

| SNAr | K₂CO₃, 1,4-dioxane, 90°C | 68% | Simple setup, low cost |

| Microwave-Assisted | 150°C, 2 h | 67% | Reduced reaction time |

| Buchwald-Hartwig | Pd(OAc)₂, Xantphos, 110°C | 74% | Higher yield, broader applicability |

Purification and Characterization

Isolation Techniques

Industrial-Scale Considerations

Continuous Flow Synthesis

Adapting the pyrimidine ring closure step to a continuous flow reactor (CFSTR) as per US4496728A enhances scalability. Operating at 40–45°C with a residence time of 45 min per stage ensures consistent output (85% yield) while minimizing byproducts.

Green Chemistry Metrics

- E-Factor : 12.3 (improved via solvent recycling).

- PMI (Process Mass Intensity) : 8.7, optimized by replacing CHCl₃ with cyclopentyl methyl ether in initial steps.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.